molecular formula C15H30 B078149 1-Pentadecene CAS No. 13360-61-7

1-Pentadecene

Cat. No.: B078149
CAS No.: 13360-61-7
M. Wt: 210.4 g/mol
InChI Key: PJLHTVIBELQURV-UHFFFAOYSA-N
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Description

1-Pentadecene: is an organic compound with the molecular formula C15H30 . It is a long-chain alkene with a single double bond located at the terminal position of the carbon chain. This compound is a colorless liquid at room temperature and is primarily used in the synthesis of other chemicals and as a component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 1-pentadecanol using acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.

    Hydroformylation: Another method is the hydroformylation of tetradecene followed by hydrogenation to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-pentadecanol or further to pentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrogenation: The double bond in this compound can be hydrogenated to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihalogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Hydrogenation: Hydrogen gas and metal catalysts such as palladium or platinum.

    Addition Reactions: Halogens like bromine or chlorine.

Major Products:

    Oxidation: 1-Pentadecanol, pentadecanoic acid.

    Hydrogenation: Pentadecane.

    Addition Reactions: Dihalogenated compounds.

Scientific Research Applications

1-Pentadecene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-pentadecene varies depending on its application:

Comparison with Similar Compounds

1-Pentadecene can be compared with other long-chain alkenes, such as:

  • 1-Hexadecene (C16H32)
  • 1-Octadecene (C18H36)
  • 1-Dodecene (C12H24)

Uniqueness: this compound is unique due to its specific chain length and terminal double bond, which make it suitable for certain applications that require these specific structural features. Its properties and reactivity can differ from other alkenes with different chain lengths or double bond positions.

Properties

IUPAC Name

pentadec-1-ene
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InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3H,1,4-15H2,2H3
Source PubChem
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InChI Key

PJLHTVIBELQURV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H30
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DSSTOX Substance ID

DTXSID1065421
Record name 1-Pentadecene
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Molecular Weight

210.40 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 1-Pentadecene
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Vapor Pressure

0.00454 [mmHg]
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CAS No.

13360-61-7, 27251-68-9
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Melting Point

-2.8 °C
Record name 1-Pentadecene
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Synthesis routes and methods

Procedure details

n-dodecyl bromide was converted analogously to example 1 to its Grignard compound and the latter was reacted with allyl acetate in the manner described. 1-Pentadecene was obtained in 32% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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